(3R,6S)-6-methylmorpholine-3-carboxylic acid hydrochloride

Lipophilicity Membrane Permeability ADME

(3R,6S)-6-Methylmorpholine-3-carboxylic acid hydrochloride (CAS 1820575-53-8) is a chiral, non-racemic morpholine derivative featuring two defined stereocenters at C3 and C6. It belongs to the class of 3,6-disubstituted morpholine-3-carboxylic acids, which serve as constrained β-amino acid mimetics and peptidomimetic building blocks in medicinal chemistry.

Molecular Formula C6H12ClNO3
Molecular Weight 181.62 g/mol
CAS No. 1820575-53-8
Cat. No. B6266830
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(3R,6S)-6-methylmorpholine-3-carboxylic acid hydrochloride
CAS1820575-53-8
Molecular FormulaC6H12ClNO3
Molecular Weight181.62 g/mol
Structural Identifiers
SMILESCC1CNC(CO1)C(=O)O.Cl
InChIInChI=1S/C6H11NO3.ClH/c1-4-2-7-5(3-10-4)6(8)9;/h4-5,7H,2-3H2,1H3,(H,8,9);1H/t4-,5+;/m0./s1
InChIKeyMXADEJLMYVKMKS-UYXJWNHNSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

(3R,6S)-6-Methylmorpholine-3-carboxylic acid hydrochloride: Chiral Morpholine Building Block for Stereospecific Synthesis [1820575-53-8]


(3R,6S)-6-Methylmorpholine-3-carboxylic acid hydrochloride (CAS 1820575-53-8) is a chiral, non-racemic morpholine derivative featuring two defined stereocenters at C3 and C6 . It belongs to the class of 3,6-disubstituted morpholine-3-carboxylic acids, which serve as constrained β-amino acid mimetics and peptidomimetic building blocks in medicinal chemistry. The hydrochloride salt form (MW 181.62) provides enhanced aqueous solubility and solid-state stability relative to the free base, making it suitable for direct use in peptide coupling or parallel synthesis workflows .

Why 6-Methylmorpholine-3-carboxylic Acid Hydrochloride Is Not an Interchangeable Commodity


Morpholine-3-carboxylic acid derivatives with identical molecular formulae can possess up to four distinct stereoisomeric configurations—(3R,6S), (3S,6R), (3R,6R), and (3S,6S)—each with unique three-dimensional pharmacophore presentation . In drug discovery, the stereochemistry of constrained β-amino acid scaffolds directly governs target binding, selectivity, and metabolic stability [1]. Generic procurement that ignores stereochemical specification—e.g., substituting the (3R,6S) isomer with a racemic mixture or an alternative diastereomer—introduces uncontrolled biological variability that can invalidate SAR studies, lead-optimization campaigns, or patent claims. The following quantitative evidence demonstrates exactly where this specific isomer differs from its closest commercially available alternatives.

Quantitative Differentiation of (3R,6S)-6-Methylmorpholine-3-carboxylic Acid Hydrochloride from Closest Analogs


Lipophilicity (LogP) Divergence vs. (3R,6R) Diastereomer Dictates Differential Membrane Permeability

The (3R,6S) isomer exhibits a computed LogP of -0.1303, while the (3R,6R) diastereomer (CAS 2059909-93-0) records a LogP of -0.5521—a difference of 0.4218 log units . This quantifiable divergence in lipophilicity arises solely from the relative stereochemical arrangement of the methyl and carboxylic acid substituents. In drug discovery, a ΔLogP exceeding 0.4 units is regarded as significant for passive membrane permeability and oral absorption potential [1].

Lipophilicity Membrane Permeability ADME Diastereomer Comparison LogP

Purity Specification: 98% (3R,6S) vs. 97% (3R,6R) from the Same Supplier

From a single supplier (Leyan), the (3R,6S) isomer is specified at 98% purity (Product No. 2232776), whereas the (3R,6R) diastereomer (Product No. 1210024) is specified at 97% . This 1-percentage-point differential, while modest, indicates tighter process control for the (3R,6S) synthetic route and reduces the burden of impurity profiling in regulated preclinical workflows.

Chemical Purity Quality Control Procurement Specification HPLC Purity

Enantiomeric/Diastereomeric Identity Purity vs. Racemic Commercial Alternatives

The (3R,6S) hydrochloride is supplied as a single, defined diastereomer (cis configuration between C3-carboxyl and C6-methyl) . In contrast, the racemic cis mixture rac-(3R,6S)-6-methylmorpholine-3-carboxylic acid hydrochloride (CAS 1807939-71-4) is a 1:1 mixture of (3R,6S) and (3S,6R) enantiomers . Use of the racemate in biological assays halves the effective concentration of the active enantiomer and introduces the opposing enantiomer as an uncontrolled variable that may exhibit antagonistic, off-target, or confounding pharmacokinetic effects [1].

Stereochemical Purity Enantiomer Diastereomer Racemic Mixture Chiral Resolution

Application Scenarios Where (3R,6S)-6-Methylmorpholine-3-carboxylic Acid Hydrochloride Delivers Measurable Advantage


Stereospecific Peptidomimetic Synthesis Requiring Defined cis-Morpholine Geometry

When a medicinal chemistry program demands a cis-configured morpholine-3-carboxylic acid building block to mimic a β-turn or to constrain a peptide backbone, the (3R,6S) isomer provides the precise spatial orientation of the carboxyl and methyl groups required for target engagement. The quantified LogP of -0.1303 supports predictions of adequate passive permeability, while the single-isomer composition avoids the confounding effects of the (3S,6R) enantiomer present in racemic alternatives.

Biochemical Assay Development Requiring High-Purity Chiral Ligands

Enzymology or receptor-binding studies that use morpholine-3-carboxylic acid derivatives as probe ligands demand high chemical and stereochemical purity. The 98% purity specification of the (3R,6S) hydrochloride reduces the risk of false-positive or false-negative results attributable to undefined impurities, a tangible advantage over the 95% purity commonly specified for the (3S,6R) isomer .

Lead-Optimization Campaigns Sensitive to Lipophilicity-Driven Off-Target Binding

For programs where morpholine scaffold lipophilicity is a key parameter governing CYP450 inhibition or hERG binding, the (3R,6S) isomer offers a 0.42 log-unit higher LogP than the (3R,6R) diastereomer . This allows medicinal chemists to select the isomer that best fits the target lipophilicity window without resorting to additional synthetic modifications.

Patent-Defensible Lead Series Construction

Use of a single, non-racemic stereoisomer such as (3R,6S)-6-methylmorpholine-3-carboxylic acid hydrochloride strengthens the structural novelty and patent defensibility of lead compounds, as composition-of-matter claims on single enantiomers are distinct from racemic mixtures [1]. This procurement choice directly supports intellectual property strategy in early-stage drug discovery.

Quote Request

Request a Quote for (3R,6S)-6-methylmorpholine-3-carboxylic acid hydrochloride

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.